CRANAD 2 was synthesized as part of a research initiative aimed at developing effective imaging agents for early detection of Alzheimer's disease. It belongs to the class of boron-difluoride complexes and is specifically classified as a fluorescent probe. The compound is characterized by its high affinity for amyloid-beta aggregates, making it a valuable tool in neurodegenerative disease research .
The synthesis of CRANAD 2 involves a two-step modification of curcumin. Initially, curcumin is derivatized to introduce a difluoroboron moiety, which enhances its photophysical properties and shifts its emission into the near-infrared range. The process includes:
The final product exhibits a significant increase in fluorescence intensity upon binding to amyloid-beta aggregates, indicating successful synthesis and functionality.
CRANAD 2 has a molecular formula of C23H25BF2N2O2 and a molecular weight of approximately 410.26 g/mol. The structure features a complex arrangement that includes:
The compound's structural configuration allows it to interact effectively with amyloid-beta aggregates, facilitating fluorescence changes upon binding .
CRANAD 2 undergoes specific chemical reactions when it interacts with amyloid-beta aggregates:
These reactions are critical for its application as an imaging agent.
The mechanism by which CRANAD 2 operates involves several key steps:
The ability to visualize these deposits non-invasively makes CRANAD 2 a promising candidate for early Alzheimer's disease diagnosis.
CRANAD 2 possesses several notable physical and chemical properties:
These properties are essential for its effectiveness as an imaging probe.
CRANAD 2 has several scientific uses primarily related to Alzheimer's disease research:
CAS No.: 943001-56-7
CAS No.: 17869-27-1
CAS No.: 1990-01-8
CAS No.:
CAS No.: 210769-82-7
CAS No.: 6971-20-6